![molecular formula C20H18ClN5 B2730222 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-40-0](/img/structure/B2730222.png)
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18ClN5 and its molecular weight is 363.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been widely explored in scientific research. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives with primary amines, yielding a series of N-((1H-pyrazol-1-yl)methyl) pyrimidin-2-amines. The structural identities of these compounds are confirmed using various spectroscopic methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Crystallographic analysis highlights the planarity between N–H of the amine group and Nitrogen or Oxygen atoms with the aromatic ring, while theoretical calculations on their physical and chemical properties complement experimental data, confirming their potential biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial Applications
The incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrates their effective antimicrobial properties. These heterocyclic compounds exhibit significant antimicrobial effects against various microbial strains when physically integrated into surface coatings. Not only do they provide antimicrobial protection, but they also slightly enhance the physical and mechanical properties of the polyurethane varnish, showcasing a practical application in materials science (El‐Wahab et al., 2015).
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-inflammatory activities. Novel series of these compounds have shown promise as anticancer and anti-5-lipoxygenase agents, with specific derivatives synthesized through condensation reactions displaying cytotoxicity against cancer cell lines and inhibiting 5-lipoxygenase, an enzyme involved in inflammation. Such studies suggest a structural-activity relationship that could guide the development of new therapeutic agents (Rahmouni et al., 2016).
Corrosion Inhibition
In addition to biomedical applications, these derivatives have been explored as corrosion inhibitors. The ability of pyrazolo[3,4-d]pyrimidine derivatives to inhibit corrosion on C-steel surfaces in acidic environments has been documented. These compounds exhibit potential as effective corrosion inhibitors, with their efficiency increasing with concentration, providing insights into their mechanism of action and suggesting their utility in protecting industrial materials (Abdel Hameed et al., 2020).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-14-5-7-15(8-6-14)25-19-17-11-24-26(20(17)23-12-22-19)16-9-4-13(2)18(21)10-16/h4-12H,3H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOYAYAZLQLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
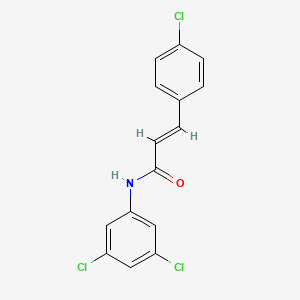
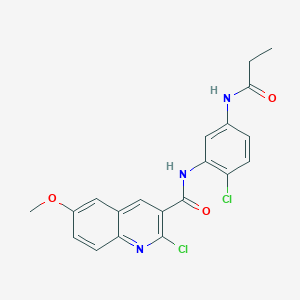
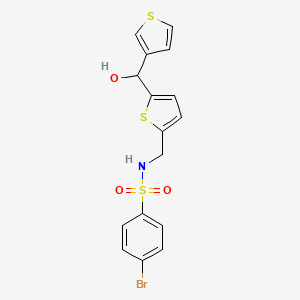
![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)
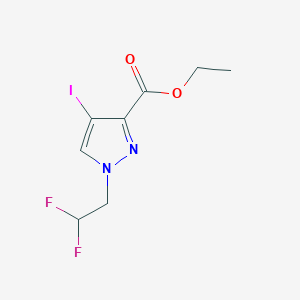

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)
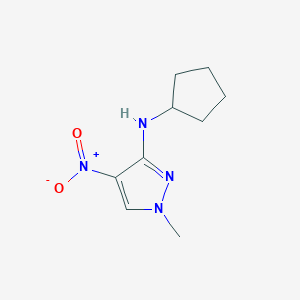
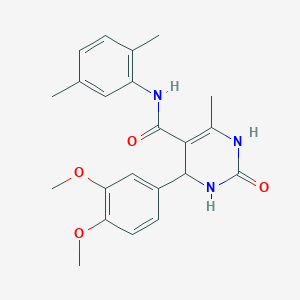

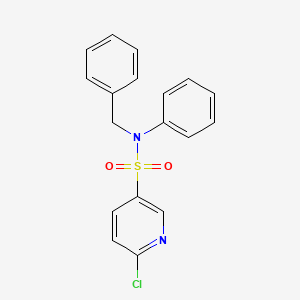

![ethyl 3-carbamoyl-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730162.png)